N-(4-methylbenzyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
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Overview
Description
2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a benzenesulfonyl group, a methylphenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps. One common approach is to start with the preparation of the benzenesulfonyl imidazole intermediate. This can be achieved through a Friedel-Crafts reaction, where phenol and benzenesulfonic acid are reacted in the presence of a catalyst such as tris(pentafluorophenyl)borane . The resulting intermediate is then further reacted with 4-methylphenyl compounds under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced catalysts and reaction conditions to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE
- **2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE
Uniqueness
What sets 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H25N3O3S2 |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C26H25N3O3S2/c1-18-8-12-20(13-9-18)16-27-23(30)17-33-25-26(34(31,32)22-6-4-3-5-7-22)29-24(28-25)21-14-10-19(2)11-15-21/h3-15H,16-17H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
BJEYDCLDXBMUTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=C(NC(=N2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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